3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Overview
Description
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another oxidizing agent.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: The allyl group can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Pyrazole derivatives are known for their bioactivity, and this compound could be a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug discovery.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The allyl and hydroxyl groups may enhance binding affinity or specificity, while the benzoic acid moiety could facilitate cellular uptake or distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-phenylacetic acid
- 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzamide
- 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile
Uniqueness
Compared to similar compounds, 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid stands out due to the presence of the benzoic acid moiety, which can influence its solubility, reactivity, and biological activity. The combination of the pyrazole ring with the benzoic acid group may result in unique properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-5-12-9(2)15-16(13(12)17)11-7-4-6-10(8-11)14(18)19/h3-4,6-8,15H,1,5H2,2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVHGMWYFXIOJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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